Methyl bicyclo[2.1.1]hexane-5-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Bioisosteric Applications
Methyl bicyclo[2.1.1]hexane-5-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Bioisosteric Applications
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the over-reliance on flat, sp²-hybridized aromatic rings has led to challenges related to metabolic liabilities, poor aqueous solubility, and off-target toxicity. Methyl bicyclo[2.1.1]hexane-5-carboxylate (CAS: 565184-50-1) represents a critical building block in the paradigm shift toward high-Fsp³ (fraction of sp³ carbons) drug design. The bicyclo[2.1.1]hexane core serves as a saturated, three-dimensional bioisostere for ortho-substituted benzenes, perfectly mimicking their exit vectors while evading cytochrome P450 (CYP450) mediated oxidative degradation[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, chemical reactivity, and validated synthetic protocols for Methyl bicyclo[2.1.1]hexane-5-carboxylate, serving as a definitive guide for researchers and drug development professionals.
Physicochemical Profiling & Molecular Descriptors
Understanding the molecular descriptors of Methyl bicyclo[2.1.1]hexane-5-carboxylate is essential for predicting its behavior as a fragment in larger active pharmaceutical ingredients (APIs). The data below summarizes its core physical and chemical properties[2],[3],[4],[5].
| Property | Value | Causality & Pharmacokinetic Implication |
| CAS Number | 565184-50-1 | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₈H₁₂O₂ | High carbon-to-heteroatom ratio typical of lipophilic fragments. |
| Molecular Weight | 140.18 g/mol | Low molecular weight allows significant room for further functionalization without violating Lipinski's Rule of 5. |
| Exact Mass | 140.0837 Da | Critical for high-resolution mass spectrometry (HRMS) validation during synthesis. |
| XLogP3 | 1.8 | An optimal partition coefficient indicating a strong balance between lipophilicity (membrane permeability) and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Falls well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration, making it an ideal fragment for CNS-active compounds. |
| Density (Calculated) | 1.121 g/cm³ | Influences solvent selection and phase separation dynamics during liquid-liquid extraction. |
| Boiling Point (Calculated) | 183.1 °C at 760 mmHg | High boiling point indicates thermal stability, allowing for elevated reaction temperatures during derivatization. |
| Flash Point (Calculated) | 56.8 °C | Classifies the compound as a flammable liquid (H226); necessitates inert atmosphere handling. |
Bioisosteric Replacement Strategy
The incorporation of the bicyclo[2.1.1]hexane scaffold into bioactive compounds is a masterclass in scaffold hopping. Traditionally, ortho-substituted benzenes are used to lock molecular conformations. However, the electron-rich π-system of the benzene ring is highly susceptible to electrophilic oxidation by hepatic CYP450 enzymes.
By replacing the planar phenyl ring with the saturated bicyclo[2.1.1]hexane core, researchers achieve two critical outcomes:
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Preservation of Spatial Geometry: The exit vectors of the 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexane systems closely match the dihedral angles of ortho-substituted benzenes[6].
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Metabolic Evasion: The absence of a π-system eliminates the primary site of oxidative metabolism, dramatically increasing the half-life ( t1/2 ) of the resulting analog[7].
This strategy has been successfully validated in the agrochemical sector, where replacing the phenyl ring in fungicides such as Boscalid, Bixafen, and Fluxapyroxad yielded patent-free analogs with superior antifungal activity and environmental stability[1].
Caption: Bioisosteric replacement strategy mitigating metabolic liabilities via Fsp³ enrichment.
Chemical Reactivity and Core Stability
Despite the inherent ring strain of the bridged bicyclic system, Methyl bicyclo[2.1.1]hexane-5-carboxylate is kinetically stable under physiological conditions. Its chemical reactivity is primarily localized at the ester moiety:
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Saponification (Hydrolysis): Treatment with aqueous NaOH or LiOH yields bicyclo[2.1.1]hexane-5-carboxylic acid. Expert Insight: The steric bulk of the bridged system slightly retards the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle interference). Consequently, hydrolysis requires mild heating (e.g., 40–50 °C) compared to unhindered aliphatic esters.
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Reduction: The ester can be reduced to the corresponding primary alcohol (bicyclo[2.1.1]hexane-5-methanol) using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF. The rigid core prevents unwanted side reactions, such as ring-opening, which are common in more strained systems like cyclopropanes.
Synthetic Methodologies & Experimental Protocols
The most robust method for constructing the bicyclo[2.1.1]hexane core involves a triplet-sensitized [2+2] photocycloaddition. This approach circumvents the thermodynamic barriers of forming highly strained rings by utilizing photochemical energy[6].
Protocol: Photochemical Synthesis and Esterification
Objective: To synthesize Methyl bicyclo[2.1.1]hexane-5-carboxylate via photochemical ring closure followed by Fischer esterification.
Phase 1: [2+2] Photocycloaddition
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Preparation: Dissolve the starting styrene derivative (1.0 equiv) and Benzophenone (0.2 equiv) in anhydrous Acetonitrile (0.1 M concentration).
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Causality: Benzophenone acts as a triplet sensitizer. It possesses an intersystem crossing (ISC) efficiency of ~100%. Upon UV irradiation, it reaches the triplet state and transfers energy to the styrene moiety, initiating the cycloaddition without requiring high-energy UV light that could degrade the substrate[6].
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Degassing (Critical Step): Sparge the reaction mixture with Argon gas for 30 minutes.
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Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Failing to degas the solvent will result in the quenching of the benzophenone triplet state, generating reactive singlet oxygen and drastically reducing the reaction yield.
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Irradiation: Irradiate the mixture using a 365 nm UV LED photoreactor at ambient temperature for 12–18 hours.
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Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the UV-active starting material is fully consumed, transitioning into the UV-inactive bicyclo[2.1.1]hexane core.
Phase 2: Fischer Esterification
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Reaction Setup: Isolate the resulting bicyclo[2.1.1]hexane-5-carboxylic acid and dissolve it in excess anhydrous Methanol.
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Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv). Reflux the mixture at 65 °C for 4 hours.
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Causality: The excess methanol serves as both solvent and reactant, driving the equilibrium toward the ester product via Le Chatelier's principle.
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Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure Methyl bicyclo[2.1.1]hexane-5-carboxylate.
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Self-Validation: Confirm product identity via ¹H-NMR. The successful esterification is marked by the appearance of a sharp, highly integrated singlet at ~3.6 ppm, corresponding to the newly formed methoxy (-OCH₃) group.
Caption: Photochemical synthesis workflow of Methyl bicyclo[2.1.1]hexane-5-carboxylate.
References
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1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene Source: National Institutes of Health (PMC) URL:[Link][1]
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1,2-Disubstituted Bicyclo[2.1.1]hexanes as Bioisosteres of the ortho-substituted Benzene Source: Chemistry - A European Journal (via Cambridge / ChemEurJ) URL:[Link][6]
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Methyl bicyclo[2.1.1]hexane-5-carboxylate | C8H12O2 | CID 429640 Source: PubChem (National Institutes of Health) URL:[Link][3]
Sources
- 1. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Methyl bicyclo[2.1.1]hexane-5-carboxylate | C8H12O2 | CID 429640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Methyl Bicyclo[2.1.1]Hexane-5-Carboxylate (CAS 565184-50-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 6. cambridge.org [cambridge.org]
- 7. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine [enamine.net]
